molecular formula C8H12O2 B1455612 2-(3-Methylcyclopentylidene)acetic acid CAS No. 854916-80-6

2-(3-Methylcyclopentylidene)acetic acid

Cat. No.: B1455612
CAS No.: 854916-80-6
M. Wt: 140.18 g/mol
InChI Key: OVUHMAYNWSARPM-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The IUPAC name for this compound is (2E)- (3-methylcyclopentylidene)ethanoic acid . The InChI code is 1S/C8H12O2/c1-6-2-3-7(4-6)5-8(9)10/h5-6H,2-4H2,1H3,(H,9,10)/b7-5+ .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Diuretic Properties

  • Research on related compounds to 2-(3-Methylcyclopentylidene)acetic acid, specifically (acylaryloxy)acetic acid diuretics, has indicated their potential as potent diuretics. These studies have demonstrated that certain bicyclic compounds possess both saluretic and uricosuric properties, indicating their relevance in treating conditions related to fluid retention and uric acid buildup (Woltersdorf et al., 1977).

Analgesic and Anti-Inflammatory Properties

  • A study on derivatives of 1,2,4-triazole, containing a thiophene core and related structurally to this compound, showed analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial biological activities. This highlights the potential of such compounds in pain and inflammation management (Salionov, 2015).

Complexation in Medicine

  • In the context of medicine, the comparison of complexing properties of acetic acid derivatives, including those similar to this compound, has been significant, especially with copper and lanthanides. This research is crucial for applications in medicine, particularly in the development of novel therapeutic agents (Lukeš et al., 2001).

Nootropic and Anabolic Activities

  • Compounds of the isostructural series to this compound have shown nootropic and anabolic activities. This indicates their potential use in enhancing cognitive function and muscle growth (Kolisnyk et al., 2018).

Antimicrobial Applications

  • Acetic acid, a core component in derivatives like this compound, has been studied for its antimicrobial effects. It has shown excellent bactericidal effects, especially against problematic Gram-negative bacteria. This suggests the potential for derivatives of this compound in developing new antimicrobial agents (Ryssel et al., 2009).

Safety and Hazards

The compound is classified as a danger according to GHS pictograms GHS05 and GHS07 . It has hazard statements H315, H318, and H335, indicating that it causes skin irritation, eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(2E)-2-(3-methylcyclopentylidene)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6-2-3-7(4-6)5-8(9)10/h5-6H,2-4H2,1H3,(H,9,10)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUHMAYNWSARPM-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=CC(=O)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC/C(=C\C(=O)O)/C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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